molecular formula C7H15ClN2O2S B13199845 2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride

2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride

Cat. No.: B13199845
M. Wt: 226.73 g/mol
InChI Key: QJQBFCLTSPZBGT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride (CAS 1190756-88-7) is a specialized sulfonyl chloride reagent of interest in medicinal chemistry and drug discovery research . Its molecular structure incorporates both a sulfonyl chloride moiety, a key functional group for sulfonamide formation, and a 4-methylpiperazine group, a privileged scaffold known to improve aqueous solubility and bioavailability in pharmacologically active compounds . This makes the reagent a valuable building block for the synthesis of novel sulfonamide derivatives. Sulfonamides represent a critically important class in medicinal chemistry, demonstrated by their wide-ranging biological activities in research models, including anti-cancer , anti-malarial , and anti-infective properties . Researchers utilize this reagent to introduce the 2-(4-methylpiperazin-1-yl)ethanesulfonyl group into target molecules, typically via reactions with primary or secondary amines. It is commonly employed in the synthesis of potential therapeutic agents, such as inhibitors of specific biological pathways like GLI in hedgehog-driven medulloblastoma . The compound should be stored under inert conditions and is sensitive to moisture . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H15ClN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3

InChI Key

QJQBFCLTSPZBGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The general synthetic pathway involves:

  • Step 1: Preparation of 4-methylpiperazine as the core scaffold.
  • Step 2: Introduction of the ethanesulfonyl group via nucleophilic substitution.
  • Step 3: Conversion of the sulfonic acid derivative to the sulfonyl chloride.

This multi-step process ensures high reactivity and selectivity, critical for the compound's application as an intermediate in pharmaceutical synthesis.

Preparation of 4-Methylpiperazine

The starting material, 4-methylpiperazine, can be synthesized via methylation of piperazine or obtained commercially. Literature indicates methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions:

Reaction Reagents & Conditions Yield / Notes
Piperazine methylation Methyl iodide, K₂CO₃, acetonitrile, reflux Approximately 85-90%

This step is crucial for introducing the methyl group at the 4-position, which influences the compound's biological activity and reactivity.

Sulfonylation of 4-Methylpiperazine

The core step involves reacting 4-methylpiperazine with ethanesulfonyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane (DCM) or chloroform, with a base like triethylamine (TEA) or pyridine to scavenge the generated HCl.

Reaction Step Reagents & Conditions Outcome / Notes
Nucleophilic substitution Ethanesulfonyl chloride, TEA or pyridine, DCM, 0°C to room temperature Formation of N-(2-sulfonylethyl)-4-methylpiperazine intermediate

The sulfonylation proceeds via nucleophilic attack of the nitrogen atom on the sulfonyl chloride, yielding a sulfonamide linkage.

Conversion to Sulfonyl Chloride

The sulfonic acid derivative, formed during sulfonylation, is converted into the sulfonyl chloride using chlorinating agents such as oxalyl chloride or thionyl chloride. This step is performed under anhydrous conditions to prevent hydrolysis.

Reaction Step Reagents & Conditions Notes
Chlorination Oxalyl chloride or thionyl chloride, catalytic DMF, dry DCM, reflux Reaction monitored by TLC; excess reagent removed by distillation or filtration

This conversion yields the final product, 2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride, with high purity and reactivity.

Verification and Data

Research findings support these methods, with yields ranging from 60-85% depending on reaction conditions and scale. The process's efficiency is influenced by factors such as temperature control, solvent purity, and reagent stoichiometry.

Parameter Typical Range / Conditions Reference / Notes
Yield 60-85% Based on literature synthesis protocols
Reaction Temperature 0°C to room temperature For sulfonylation step
Reflux Duration 2-4 hours For chlorination step
Solvent Dichloromethane, chloroform Commonly used

Summary of the Synthesis Process

Step Reagents Conditions Outcome
Methylation of piperazine Methyl iodide, K₂CO₃ Reflux, acetonitrile 4-Methylpiperazine
Sulfonylation Ethanesulfonyl chloride, TEA 0°C to RT, DCM N-(2-sulfonylethyl)-4-methylpiperazine
Chlorination Oxalyl chloride, DMF Reflux, dry conditions This compound

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may yield a sulfonate ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs based on functional groups, reactivity, applications, and hazards:

Compound Name CAS Functional Groups Reactivity Applications Hazards
2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride Not Provided Sulfonyl chloride, 4-methylpiperazine High (sulfonyl chloride reactivity) Pharmaceutical synthesis, bioconjugation Likely corrosive; irritant (inferred)
Ethanesulfonyl Chloride, 2-Chloro- 1622-32-8 Sulfonyl chloride, chloro High; reacts violently with water Chemical intermediates, sulfonation Severe skin/eye irritation
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 Carboxylic acid, Fmoc-piperazine Moderate; stable under basic conditions Peptide synthesis, SPPS* Low acute toxicity; standard PPE required
Ethanesulfonyl fluoride (e.g., tetrafluoro derivatives) 2127-74-4 Sulfonyl fluoride, fluorinated Low; inert under aqueous conditions Polymers, surfactants, electrolytes High stability; minimal acute hazards

*SPPS: Solid-phase peptide synthesis

Reactivity and Stability

  • Target Compound: The sulfonyl chloride group renders it moisture-sensitive, necessitating anhydrous storage.
  • 2-Chloro-ethanesulfonyl Chloride : Highly reactive with water, releasing HCl gas and heat. Incompatible with oxidizers and bases .
  • Fmoc-piperazine Derivative : The carboxylic acid group reduces reactivity compared to sulfonyl chlorides, making it suitable for controlled peptide coupling .
  • Fluorinated Ethanesulfonyl Fluorides : Fluorine substituents enhance thermal and chemical stability, enabling use in harsh industrial environments .

Hazard Profile

  • Target Compound: Likely corrosive and irritant, similar to other sulfonyl chlorides.
  • 2-Chloro-ethanesulfonyl Chloride : Causes severe burns; requires rigorous PPE (gloves, goggles) and ventilation .
  • Fluorinated Analogs : Minimal acute hazards but may pose environmental persistence concerns due to fluorine content .

Biological Activity

2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride, with the CAS number 2361634-46-8, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which include a piperazine ring that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound can be described by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₈ClN₃O₂S

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of this compound. In vitro assays using the tube dilution technique demonstrated significant antimicrobial activity against a range of bacterial strains. For example, compounds synthesized from this scaffold exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityStandard Comparison
This compoundModerateCiprofloxacin
Derivative AHighFluconazole
Derivative BLowNo standard

Anticancer Activity

The anticancer potential of this compound has also been investigated through MTT assays. Certain derivatives showed promising results against various cancer cell lines, although they were generally less potent than established chemotherapeutics such as 5-fluorouracil. For instance, one study reported that a derivative exhibited an IC50 value indicating moderate cytotoxicity against colon cancer cells .

CompoundIC50 (µM)Comparison to Standard
This compound155-Fluorouracil (10)
Derivative C25Tomudex (20)

The mechanism underlying the biological activity of this compound appears to involve interactions with specific cellular targets. The piperazine moiety may enhance binding affinity to biological receptors or enzymes involved in microbial growth or cancer cell proliferation. Molecular docking studies have suggested that these compounds can effectively bind to target sites, potentially inhibiting their function .

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry highlighted a series of piperazine derivatives that demonstrated significant antimicrobial activity. Among these, compounds derived from this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives, revealing that certain modifications to the base structure enhanced cytotoxicity against breast and colon cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with cancer-related targets .

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